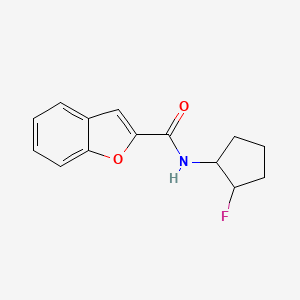

N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic effects. This compound is a derivative of the well-known synthetic cannabinoid APINACA, which has been extensively studied for its pharmacological properties.

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis

A method involving microwave-assisted parallel synthesis has been developed for creating a series of benzofuran-2-carboxamides, indicating an efficient approach for synthesizing derivatives with potential biological and medicinal significance. This technique employs a one-pot parallel approach via O-alkylation/Knoevenagel condensation, resulting in compounds that were assayed for in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives exhibited potent activities, showcasing the chemical's relevance in creating therapeutically valuable compounds (Xie et al., 2014).

Synthesis and Structural Characterization

The synthesis and structural characterization of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been reported, involving the coupling of ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids. This process highlights the versatility of N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide analogs in synthesizing novel compounds with potential applications in medicinal chemistry, especially those exhibiting cytotoxic effects against specific cancer cell lines (Kelly et al., 2007).

Antibacterial and Antitumor Applications

Recent developments have shown the application of N-heterocyclic carbenes (NHCs) in medicinal chemistry, where Ag(I)-NHCs were investigated as potent antibacterial agents and chemotherapeutics. The structural diversity and chemical properties of NHCs make them suitable for use as carrier molecules for many transition metals in medicinal applications, demonstrating efficacy against a wide range of bacterial strains and showing potential as antitumor agents (Johnson et al., 2017).

Metabolic Studies

A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, provides insight into the metabolic pathways involving benzofuran derivatives. The study found extensive metabolism of the drug, with principal routes being oxidation of the benzofuran ring, highlighting the compound's pharmacokinetic properties and potential for therapeutic application (Renzulli et al., 2011).

Ortho-fluorination in Medicinal Chemistry

Ortho-fluorination of triflamide-protected benzylamines using N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source has been reported, showcasing the relevance of fluorination protocols in the synthesis of functionally diverse groups for medicinal chemistry applications. This protocol is broadly applicable and highlights the chemical's versatility in drug discovery (Wang et al., 2009).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as fentanyl analogs, often target opioid receptors in the nervous system .

Biochemical Pathways

Similar compounds often affect pathways related to pain perception and response .

Pharmacokinetics

Phase II metabolic reactions like glucuronide or sulfate conjugate formation can also be expected .

Result of Action

Similar compounds often result in analgesic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can often affect the action of similar compounds .

Propiedades

IUPAC Name |

N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c15-10-5-3-6-11(10)16-14(17)13-8-9-4-1-2-7-12(9)18-13/h1-2,4,7-8,10-11H,3,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNOHRFJWVJAQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorocyclopentyl)-1-benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2571394.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2571398.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2571399.png)

![3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2571404.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2571408.png)